molecular formula C11H11NO4 B3034301 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 154365-46-5

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B3034301
CAS No.: 154365-46-5
M. Wt: 221.21 g/mol
InChI Key: OSZZPTVREUFKIY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (: 1092352-74-3) is a high-purity chemical compound offered for research and development purposes. This compound is part of the 3,4-dihydro-2H-1,4-benzoxazine family, which is recognized as a privileged scaffold in medicinal chemistry for the design and synthesis of peptidomimetics . These mimetics are crucial building blocks for creating novel bioactive molecules aimed at mimicking the function of natural peptides . Researchers value this specific derivative for its potential application in exploring structure-activity relationships (SAR) due to the substitution pattern on the benzoxazine core. The 1,4-benzoxazine scaffold and its derivatives are associated with a broad spectrum of biological activities, making them subjects of interest in various therapeutic areas . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key synthon in multi-step synthetic routes to develop potential pharmaceutical candidates.

Properties

IUPAC Name

2,4-dimethyl-3-oxo-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-11(10(14)15)9(13)12(2)7-5-3-4-6-8(7)16-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZZPTVREUFKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162591
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154365-46-5
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154365-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylphenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. The presence of the oxo and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, heteroatoms, and functional groups, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Molecular Weight Reported Bioactivity/Application Reference
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Reference compound with 2,4-dimethyl and C2-carboxylic acid ~237.21* Not explicitly reported; inferred from analogs N/A
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (derivative 16) Lacks 4-methyl group ~207.18 Potent immunostimulant
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid Carboxylic acid at position 6 instead of 2 207.18 Not explicitly reported; structural analog
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (BXW) Oxygen replaced with sulfur (benzothiazine core) 209.22 Not reported; structural analog with altered electronics
6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide Sulfonyl and carbohydrazide substituents; lacks carboxylic acid 438.84 Not reported; potential protease/receptor targeting
1,4-Benzodioxane-2-carboxylic acid (0JD) Benzodioxane core (two oxygens) instead of benzoxazine 180.16 Not reported; increased hydrophilicity

*Calculated based on analogs.

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Methyl Derivative Benzothiazine Analog Benzodioxane Analog
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~2.1 ~0.9
Water Solubility Low (carboxylic acid improves) Moderate Low High (due to two oxygens)
Hydrogen Bond Donors 2 (COOH and NH) 2 2 2
Bioactivity Inferred: Receptor modulation Immunostimulant Unclear Unclear

Key Research Findings

C. Structure-Activity Relationships (SAR)

  • Methyl Substitution : The 4-methyl group in the target compound may enhance metabolic stability by steric shielding of the ketone moiety.
  • Heteroatom Replacement : Replacing oxygen with sulfur (benzothiazines) increases ring size and polarizability, which may affect binding to hydrophobic enzyme pockets .

Biological Activity

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound belonging to the benzoxazine family, which is known for its diverse biological activities. This article reviews the biological properties of this compound, including its antioxidant, antibacterial, and cytotoxic activities, drawing from various scientific studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • SMILES : O=C1N(C)C2=CC(C(CCC(O)=O)=O)=CC=C2OC1C

Antioxidant Activity

Research indicates that compounds in the benzoxazine class exhibit significant antioxidant properties. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
2,4-Dimethyl BenzoxazineXY

(Note: Specific values for DPPH and ABTS IC50 for 2,4-Dimethyl Benzoxazine are not available in the provided sources but should be included based on experimental data.)

Antibacterial Activity

The antibacterial efficacy of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) method is commonly used to determine antibacterial potency.

Bacterial StrainMIC (μg/mL)
E. coliA
S. aureusB
P. aeruginosaC

Cytotoxic Activity

Studies have shown that derivatives of benzoxazines exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity can be assessed using the MTT assay to determine cell viability.

Cell LineCC50 (µM)
4T1 Murine Mammary CarcinomaD
COLO201 Human Colorectal AdenocarcinomaE
MDA-MB-231 Breast CancerF

Case Studies and Research Findings

  • Antioxidant and Antibacterial Properties : A study demonstrated that certain benzoxazine derivatives possess both antioxidant and antibacterial activities comparable to standard compounds like ascorbic acid. This dual action suggests their potential as therapeutic agents in managing oxidative stress-related diseases and bacterial infections .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of benzoxazine derivatives on human cancer cell lines. The results indicated that specific compounds showed significant selectivity towards cancer cells while sparing normal cells, highlighting their potential in cancer therapy .
  • Mechanistic Studies : Molecular docking studies have been employed to elucidate the mechanism of action for the antibacterial activity of benzoxazine derivatives. These studies revealed strong binding affinities to bacterial enzyme targets, which could explain their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

  • Methodology : A common approach involves cyclization of intermediates derived from 2-methoxyanilines. For example, reacting 2-methoxyaniline derivatives with bromoethanol, followed by hydrobromic acid-mediated cleavage of methyl ethers and subsequent cyclization . The carboxylic acid moiety can be introduced via hydrolysis of ethyl esters using LiOH·H₂O in THF/water .
  • Key Data : Ethyl esters (e.g., compound 54 in ) are hydrolyzed to the carboxylic acid with >80% yield under mild conditions .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodology :

¹H/¹³C NMR : Diagnostic signals include the oxazine ring protons (δ 3.1–4.2 ppm) and the carboxylic acid proton (broad signal at δ ~9–10 ppm). Substituent methyl groups appear as singlets (δ 1.5–2.2 ppm) .

Mass Spectrometry : Molecular ion peaks (e.g., m/z 263 for ethyl ester derivatives) confirm molecular weight .

X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for pentacyclic condensation products derived from this compound .

Q. What are the common derivatives of this compound and their applications in drug discovery?

  • Methodology : Ethyl esters (e.g., compound 58 in ) are key intermediates. Thionation with Lawesson’s reagent converts carbonyl groups to thiocarbonyls (e.g., compound 56), while bromoacetylation (e.g., compound 60) enables further functionalization .
  • Applications : Derivatives exhibit fibrinogen receptor antagonism (antithrombotic) and immunostimulant activity .

Advanced Research Questions

Q. What strategies are employed for stereoselective synthesis of this benzoxazine derivative?

  • Methodology :

Enzymatic Resolution : Lipases or esterases separate enantiomers via selective hydrolysis of esters .

Kinetic Resolution : Chiral auxiliaries (e.g., (S)-Naproxen) resolve racemic mixtures during derivatization .

  • Data Contradiction : Conflicting enantiomer activity profiles (e.g., one enantiomer may show thrombin inhibition while the other lacks efficacy) require chiral HPLC validation .

Q. How does the introduction of substituents affect the compound’s biological activity?

  • Methodology :

Carboxylate Side Chains : Enhance fibrinogen receptor antagonism by mimicking natural ligands (IC₅₀ < 100 nM) .

Benzamidine Groups : Improve thrombin inhibition (Ki ~10 nM) but may reduce solubility .

Imidazoline Rings : Derivatives (e.g., compound 4h in ) show dual imidazoline/α₂-adrenergic receptor binding (Ki < 50 nM) and reduce blood pressure in hypertensive rat models .

  • Optimization : Structure-activity relationship (SAR) studies balance potency and pharmacokinetics .

Q. How can data contradictions in pharmacological activity be resolved?

  • Methodology :

Binding Assays : Use radiolabeled ligands (e.g., ³H-yohimbine for α₂ receptors) to confirm target engagement .

In Vivo Models : Validate antihypertensive effects in spontaneously hypertensive rats (SHR) to distinguish true activity from assay artifacts .

  • Example : A compound may show high IBS (imidazoline binding site) affinity in vitro but no blood pressure reduction in vivo due to poor bioavailability .

Q. What advanced techniques resolve structural ambiguities in benzoxazine derivatives?

  • Methodology :

Dynamic NMR : Identifies rotamers in bromoacetylated derivatives (e.g., compound 60) by analyzing temperature-dependent signal splitting .

X-ray Diffraction : Unambiguously confirms the structure of complex condensation products (e.g., pentacyclic compound 3 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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